molecular formula C8H4BrF2N B2897439 3-Bromo-6-ethynyl-2,4-difluoroaniline CAS No. 2219374-90-8

3-Bromo-6-ethynyl-2,4-difluoroaniline

Cat. No. B2897439
M. Wt: 232.028
InChI Key: QPBVCMBEIRVMKH-UHFFFAOYSA-N
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Description

3-Bromo-6-ethynyl-2,4-difluoroaniline is a chemical compound with the molecular formula C8H4BrF2N . It has a molecular weight of 232.03 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-ethynyl-2,4-difluoroaniline is 1S/C8H4BrF2N/c1-2-4-3-5(10)6(9)7(11)8(4)12/h1,3H,12H2 . This code provides a specific textual identifier for the compound’s molecular structure. For a detailed 3D structure analysis, specialized software or resources would be required.


Physical And Chemical Properties Analysis

3-Bromo-6-ethynyl-2,4-difluoroaniline is a powder that is stored at room temperature . Its molecular weight is 232.03 . For more specific physical and chemical properties, such as melting point, boiling point, or solubility, additional resources or experimental data would be required.

Scientific Research Applications

Organic Synthesis Applications

Selective Synthesis Techniques

A study focused on the highly cis-selective synthesis of 2-ethynylaziridines via intramolecular amination of chiral bromoallenes. This research highlights a method that could potentially be adapted for the functionalization of compounds similar to 3-Bromo-6-ethynyl-2,4-difluoroaniline, showcasing the importance of selective synthesis in creating compounds with specific configurations (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).

Cross-Coupling Reactions

Another application involves the synthesis of β-aminoenones via cross-coupling of in-situ-generated isocyanides with 1,3-dicarbonyl compounds. This method signifies the potential of halogenated compounds in facilitating complex organic reactions, which could be relevant for derivatives of 3-Bromo-6-ethynyl-2,4-difluoroaniline (Ma, Zhou, & Song, 2018).

Material Science Applications

Photovoltaic Devices

Research on solvent additive control of morphology and crystallization in semiconducting polymer blends, where 4-bromoanisole is utilized as a processing additive, indicates the role that halogenated compounds play in improving the efficiency of organic photovoltaic devices. This suggests potential applications of 3-Bromo-6-ethynyl-2,4-difluoroaniline in material science, particularly in the development of new materials for energy conversion (Liu, Huettner, Rong, Sommer, & Friend, 2012).

properties

IUPAC Name

3-bromo-6-ethynyl-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c1-2-4-3-5(10)6(9)7(11)8(4)12/h1,3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBVCMBEIRVMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-ethynyl-2,4-difluoroaniline

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